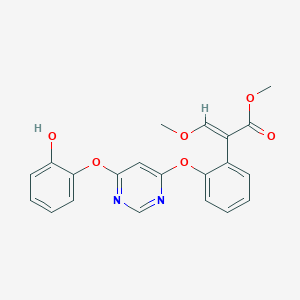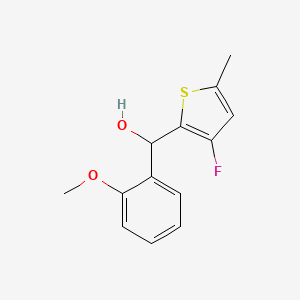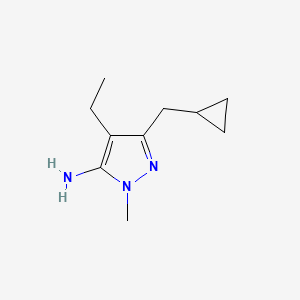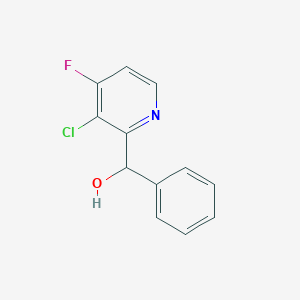![molecular formula C8H17NO B13081936 3-[(3-Methylbutan-2-yl)oxy]azetidine](/img/structure/B13081936.png)
3-[(3-Methylbutan-2-yl)oxy]azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Methylbutan-2-yl)oxy]azetidine is a chemical compound with the molecular formula C8H17NO It is an azetidine derivative, characterized by the presence of an azetidine ring substituted with a 3-methylbutan-2-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylbutan-2-yl)oxy]azetidine typically involves the reaction of azetidine with 3-methylbutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[(3-Methylbutan-2-yl)oxy]azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives.
科学的研究の応用
3-[(3-Methylbutan-2-yl)oxy]azetidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-[(3-Methylbutan-2-yl)oxy]azetidine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 3-[(2-Methylbutan-2-yl)oxy]azetidine
- 3-[(1,1-Dimethylpropoxy)azetidine]
Comparison
Compared to similar compounds, 3-[(3-Methylbutan-2-yl)oxy]azetidine exhibits unique structural features that may influence its reactivity and applications
特性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC名 |
3-(3-methylbutan-2-yloxy)azetidine |
InChI |
InChI=1S/C8H17NO/c1-6(2)7(3)10-8-4-9-5-8/h6-9H,4-5H2,1-3H3 |
InChIキー |
VYUPGPIYAPMZRG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)OC1CNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[(1-Methyl-1H-1,2,4-triazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13081914.png)


![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B13081932.png)

